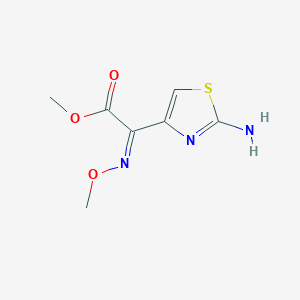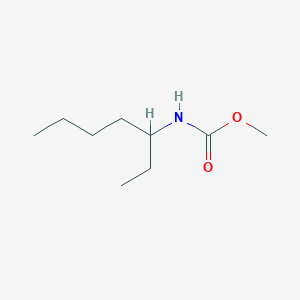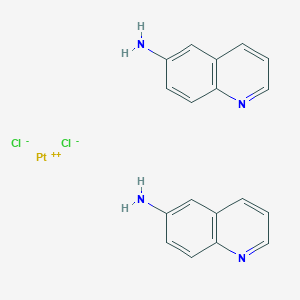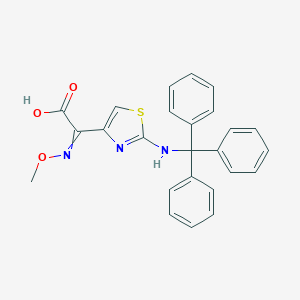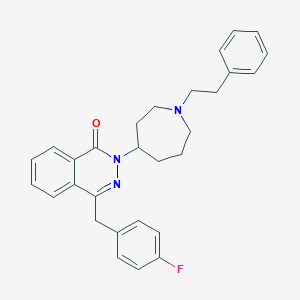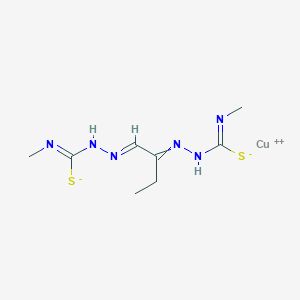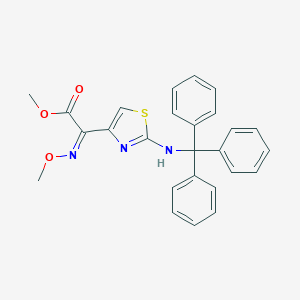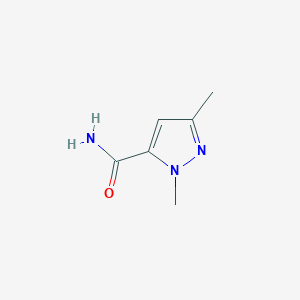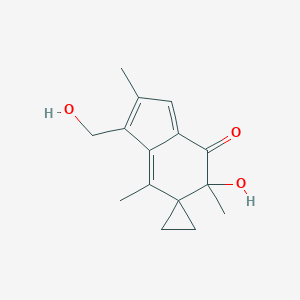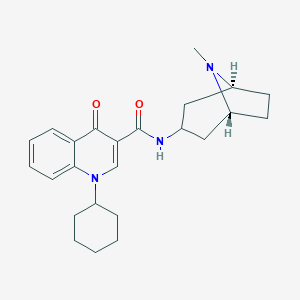
Mirisetron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mirisetron is a chemical compound that belongs to the class of serotonin receptor antagonists. It is a highly potent and selective antagonist of the 5-HT3 receptor subtype and is used in various scientific research applications. Mirisetron is synthesized by a well-established synthetic method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
Mirisetron is a highly potent and selective antagonist of the 5-HT3 receptor subtype. The 5-HT3 receptor subtype is a ligand-gated ion channel that is primarily expressed in the central and peripheral nervous systems. The receptor is activated by the neurotransmitter serotonin and plays a critical role in various physiological processes, such as mood regulation, anxiety, and nausea.
Mirisetron binds to the 5-HT3 receptor subtype and blocks the binding of serotonin, thereby inhibiting the activation of the receptor. This results in the inhibition of the downstream signaling pathways, leading to the suppression of various physiological responses mediated by the 5-HT3 receptor subtype.
Efectos Bioquímicos Y Fisiológicos
Mirisetron has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Mirisetron inhibits the binding of serotonin to the 5-HT3 receptor subtype in a dose-dependent manner. In vivo studies have shown that Mirisetron reduces anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent.
Mirisetron has also been shown to have antiemetic effects in animal models, suggesting its potential as an anti-nausea and anti-vomiting agent. Additionally, Mirisetron has been shown to have analgesic effects in animal models, indicating its potential as a pain-relieving agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mirisetron has several advantages for lab experiments. It is a highly potent and selective antagonist of the 5-HT3 receptor subtype, making it an ideal research tool for studying the function of the receptor in various physiological and pathological conditions. Mirisetron is also readily available and has a well-established synthesis method, making it easy to obtain for research purposes.
However, Mirisetron also has some limitations for lab experiments. It has a relatively short half-life, which limits its duration of action in vivo. Additionally, Mirisetron has poor solubility in aqueous solutions, which can limit its use in some experimental protocols.
Direcciones Futuras
There are several future directions for research on Mirisetron. One potential direction is to investigate its potential as an anxiolytic and antiemetic agent in humans. Another direction is to study the effect of Mirisetron on the function of the 5-HT3 receptor subtype in various pathological conditions, such as Parkinson's disease and schizophrenia. Additionally, the development of new analogs of Mirisetron with improved pharmacokinetic properties could enhance its use as a research tool and potential therapeutic agent.
Métodos De Síntesis
Mirisetron is synthesized by a well-established synthetic method. The synthesis involves the reaction of 2-chloro-4-methylquinoline with 1-phenylpiperazine in the presence of a base, such as potassium carbonate, to yield Mirisetron. The reaction is carried out in an organic solvent, such as dimethylformamide or dichloromethane, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
Mirisetron is widely used in various scientific research applications. It is primarily used as a research tool to study the function of the 5-HT3 receptor subtype in the central nervous system. Mirisetron is also used as a pharmacological tool to investigate the role of the 5-HT3 receptor subtype in various physiological and pathological conditions, such as anxiety, depression, nausea, and vomiting.
Propiedades
Número CAS |
135905-89-4 |
|---|---|
Nombre del producto |
Mirisetron |
Fórmula molecular |
C24H31N3O2 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29)/t16?,18-,19+ |
Clave InChI |
RFXHBILZLMJCSN-JLYLLQBASA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |
SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |
SMILES canónico |
CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5 |
Sinónimos |
mirisetron mirisetron hydrochloride mirisetron maleate N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-) SEC 579 SEC-579 WAY 100579 WAY-100579 WAY-SEC-579 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





